molecular formula C16H13N3O3 B2711108 N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1219914-97-2

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2711108
CAS No.: 1219914-97-2
M. Wt: 295.298
InChI Key: IRJQHRVZVIWTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide ( 1219914-97-2) is a synthetic small molecule with a molecular weight of 295.29 g/mol and the molecular formula C 16 H 13 N 3 O 3 . This compound is built around two privileged pharmacophores in medicinal chemistry: the 1H-indazole ring and the 2,3-dihydrobenzo[1,4]dioxine system. The indazole scaffold is a nitrogen-containing heterocycle of significant research interest due to its broad biological potential and presence in several approved therapeutics . Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects, and function as key inhibitors for various enzymes and receptors . The specific positioning of the 1H-indazol-6-yl group in this molecule makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. The primary research applications of this compound are as a key chemical building block for the synthesis of more complex molecules and as a candidate for biological screening in drug discovery projects. Its structure, featuring a carboxamide linker, is designed to facilitate interactions with biological targets. Researchers can utilize this compound in the development of novel therapeutic agents, particularly in oncology and inflammation, given the well-documented role of indazole cores in targeted therapies . For instance, indazole-based drugs like Pazopanib and Axitinib are approved tyrosine kinase inhibitors for treating renal cell carcinoma, highlighting the scaffold's clinical relevance . This product is offered with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request the specific Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(15-9-21-13-3-1-2-4-14(13)22-15)18-11-6-5-10-8-17-19-12(10)7-11/h1-8,15H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJQHRVZVIWTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, including the formation of the indazole ring and the subsequent attachment of the dioxine moiety. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified biological activities.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Research has shown that derivatives of this compound exhibit activity against specific receptors in the central nervous system.

Receptor Interaction Studies

A study focusing on scaffold hybridization strategies revealed that compounds similar to N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can act as selective ligands for dopamine receptors. These compounds demonstrated significant binding affinities for D3 receptors, which are implicated in various neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The findings are summarized in the following table:

CompoundReceptor TypeBinding Affinity (nM)Efficacy (%)
Compound 3D3R6.664.0
Compound 6D2R/D3R1835
Compound 9D4R/D3R40.464.2

These results indicate a promising multitarget behavior, suggesting that such compounds could be developed into effective treatments for complex neurological conditions .

Antioxidant Properties

Another significant application of this compound is its potential role as an antioxidant. Research indicates that certain derivatives can inhibit oxidative processes in cells.

Case Study: LDL Oxidation Inhibition

A study published in PLOS One explored the effects of various compounds on low-density lipoprotein (LDL) oxidation—a critical factor in atherosclerosis development. The results showed that extracts containing similar structures to this compound significantly inhibited LDL oxidation by copper ions and reduced foam cell formation in macrophages challenged with oxidized LDL .

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The shared dihydrobenzo dioxine scaffold is a hallmark of several bioactive molecules. Key analogs and their modifications include:

Compound Name/ID Substituents/Modifications Biological Activity Reference
Target Compound 1H-Indazol-6-yl carboxamide Hypothesized kinase inhibition -
CCT251236 () Quinoline carboxamide, propionamidoethoxy side chain Pirin ligand (cancer research)
Compounds 16–24 () Benzylamines, indole, pyridine, thiazole derivatives Antiviral (VEEV inhibitors)
Compound Pyrrolidine, hydroxypropan-2-yl substituents Undisclosed

Key Observations :

  • Indazole vs. Quinoline/Indole: The target compound’s indazole group distinguishes it from ’s quinoline-based Pirin ligand and ’s indole derivatives. Indazole’s planar structure may enhance binding to kinase ATP pockets compared to bulkier substituents .
  • Antiviral vs. Oncology Focus : ’s benzylamine and pyridine analogs target viral replication, contrasting with ’s cancer-focused design. The target compound’s activity may diverge based on its indazole moiety .

Pharmacological Implications

  • However, the target compound’s indazole group may reduce metabolic clearance compared to ’s hydroxylated derivative .
  • Selectivity : Indazole derivatives often exhibit kinase selectivity due to their ability to form hydrogen bonds and aromatic interactions. This contrasts with ’s benzylamine-based compounds, which may target viral entry or replication proteins .

Biological Activity

N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indazole moiety fused with a dioxine ring. Here is a representation of its chemical structure:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound has been explored in various studies. The synthetic pathways often involve the coupling of indazole derivatives with dioxinyl carboxamides. For instance, a recent study detailed the synthesis process involving several steps that include cyclization and functionalization to achieve the desired compound .

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, related indazole derivatives have been reported to induce apoptosis and cell cycle arrest in breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-752Induces apoptosis
Related Indazole DerivativeMDA-MB-23174G2/M phase arrest

The mechanism through which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics. Similar compounds have been shown to bind to the colchicine site on tubulin, leading to impaired mitotic spindle formation and subsequent cell death . Computational docking studies suggest that this compound may interact similarly with tubulin.

Case Studies

A case study published in 2023 investigated the biological effects of various indazole derivatives, including this compound. The study found that these compounds not only inhibited cancer cell proliferation but also showed selectivity towards cancerous cells over non-cancerous cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in the 1H-indazole ring typically appear as doublets or multiplets in δ 7.0–8.5 ppm, while dihydrobenzo[b][1,4]dioxine protons resonate as distinct multiplets (e.g., δ 4.2–4.4 ppm for the dioxane ring) .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight ([M+H]+ peaks) and detects potential impurities. For instance, compounds with similar structures showed accurate mass matches within ±0.1 Da .
  • HPLC: Purity assessment (≥95%) via retention time analysis under gradient conditions (e.g., 5–95% acetonitrile/water) .

What safety precautions are necessary when handling this compound based on its structural analogs?

Basic
Structural analogs (e.g., dihydrobenzo[b][1,4]dioxine derivatives) may pose health hazards (H300-H373: toxic if swallowed, causes organ damage) and environmental risks (H400-H420: hazardous to aquatic life). Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection (P280).
  • Ventilation: Use fume hoods to avoid inhalation (P261).
  • Waste Disposal: Follow P501 guidelines for organic solvent disposal .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of indazole ring modifications on biological activity?

Q. Advanced

  • Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃) to the indazole ring to assess effects on target binding. For example, trifluoromethyl groups in oxadiazole derivatives enhanced Ca²+/calmodulin inhibition .
  • Scaffold Hybridization: Replace the indazole with other heterocycles (e.g., thiazole, isoquinoline) to probe selectivity. A study on CDK9 inhibitors showed bicyclic substituents improved potency .
  • Assay Design: Use enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., ovarian cancer cell lines) to quantify IC₅₀ shifts .

What in vitro and in vivo models are suitable for assessing the compound's efficacy against specific targets, such as kinase inhibition?

Q. Advanced

  • In Vitro:
    • Kinase Inhibition Assays: Use recombinant kinases (e.g., CDK9, HSF1) with ATP-binding site competition assays. For example, HSF1 inhibitors were validated using luciferase reporter assays in refractory ovarian cancer cells .
    • Cytotoxicity Screening: Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., A2780 ovarian cancer) to measure GI₅₀ values .
  • In Vivo:
    • Xenograft Models: Subcutaneous tumor models (e.g., nude mice with ovarian cancer xenografts) to evaluate tumor growth inhibition .
    • Pharmacokinetics: Assess bioavailability via LC-MS/MS analysis of plasma samples after oral/intravenous administration .

How should researchers address discrepancies in reported biological activity data across different studies?

Q. Advanced

  • Replicate Experiments: Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For instance, discrepancies in IC₅₀ values for oxadiazole derivatives were resolved by repeating assays under standardized ATP concentrations .
  • Control Standardization: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Data Meta-Analysis: Use cheminformatics tools (e.g., molecular docking or QSAR models) to reconcile structural outliers. A study on α-glucosidase inhibitors identified critical hydrogen-bonding interactions that explained activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.